molecular formula C9H11Cl2NO B13042979 (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL

(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL

Cat. No.: B13042979
M. Wt: 220.09 g/mol
InChI Key: STYDCQMXBCWDBR-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an epoxide using a suitable oxidizing agent.

    Amination: The epoxide is then reacted with an amine, such as ammonia or a primary amine, under controlled conditions to form the desired amino alcohol.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: Utilizing large reactors for the initial synthesis steps.

    Purification: Employing advanced purification techniques like distillation, crystallization, and chromatography to achieve high purity.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-one.

    Reduction: Formation of (1S)-1-Amino-1-(2,5-dichlorophenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activity.

    (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: A structural isomer with different substitution patterns on the phenyl ring.

    (1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL: A fluorinated analog with altered chemical properties.

Uniqueness

(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of chlorine atoms, which impart distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

STYDCQMXBCWDBR-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=C(C=CC(=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O

Origin of Product

United States

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